4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C13H20N4O6S It is known for its unique structure, which includes a benzodioxole group attached to a piperazine ring, further connected to a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide typically involves the following steps:
Formation of Benzodioxole Group: The benzodioxole group is synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Attachment to Piperazine: The benzodioxole group is then attached to piperazine through a nucleophilic substitution reaction.
Formation of Carboximidamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The benzodioxole group is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The carboximidamide group contributes to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboxamide
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-sulfonamide
Uniqueness
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C13H18N4O2/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H3,14,15) |
InChI Key |
CRHBZGWMAVQQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N |
Origin of Product |
United States |
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